An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3: A Bioorthogonal Probe for Advanced Fluorescent Labeling
An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3: A Bioorthogonal Probe for Advanced Fluorescent Labeling
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This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, a specialized fluorescent probe designed for bioorthogonal labeling applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core properties, mechanism of action, and practical applications, offering field-proven insights to maximize its utility in complex biological systems.
Introduction: A Precision Tool for Molecular Visualization
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is an advanced fluorescent labeling reagent engineered for high specificity and efficiency. It integrates a bright and photostable cyanine 3 (Cy3) fluorophore with a bioorthogonal propargyl functional group, enabling its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The inclusion of dual polyethylene glycol (PEG4) linkers enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for labeling in complex biological milieu such as cell lysates or living cells.[1][2]
This molecule is specifically designed for researchers who require precise spatial and temporal control over the labeling of proteins, nucleic acids, glycans, or other biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide group.
Core Components and Physicochemical Properties
The functionality of this probe is derived from the synergistic action of its three key components: the Cy3 fluorophore, the propargyl reactive group, and the hydrophilic PEG linkers.
Chemical Structure
The designation "N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3" describes a Cy3 dye asymmetrically functionalized with two distinct PEG4 chains. One chain is terminated with a methoxy group (a common capping group to ensure inertness), while the other is terminated with a propargyl group, which serves as the reactive handle for click chemistry.
Caption: Molecular components of the fluorescent probe.
Spectral and Physicochemical Properties
Understanding the probe's properties is critical for designing robust experiments and selecting appropriate instrumentation.
| Property | Value | Source |
| Excitation Maximum (λex) | ~555 nm | [1][2][3] |
| Emission Maximum (λem) | ~570 nm | [1][2][4] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [5][6] |
| Quantum Yield | ~0.15 - 0.24 | [5][6] |
| Reactive Group | Terminal Alkyne (Propargyl) | [1][7] |
| Solubility | High in aqueous media | [1][2] |
Note: Exact spectral values can vary slightly depending on the local chemical environment (e.g., solvent, conjugation to a biomolecule).
The choice of Cy3 as the fluorophore is strategic; it offers bright fluorescence in the yellow-green region of the spectrum and is compatible with common laser lines (e.g., 532 nm or 561 nm) and filter sets.[4][5]
The Role of PEG Linkers
The dual PEG4 linkers are not merely spacers; they are critical for the probe's performance.[8] Their inclusion confers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly improves the probe's solubility in aqueous buffers, which is essential for biological experiments.[9][10][][12]
-
Reduced Steric Hindrance: The flexible PEG chains provide spatial separation between the bulky Cy3 dye and the target biomolecule, minimizing potential interference with biological function or the efficiency of the click reaction.[8]
-
Minimized Non-Specific Binding: PEGylation is a well-established method for reducing non-specific protein adsorption and aggregation, leading to a higher signal-to-noise ratio in imaging experiments.[9][10][]
-
Improved Pharmacokinetics: In drug development contexts, PEGylation can prolong the circulation half-life and reduce the immunogenicity of conjugated molecules.[][12]
Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This probe functions via the CuAAC reaction, a premier example of "click chemistry."[13] This reaction forms a highly stable triazole linkage between the probe's terminal alkyne and an azide group on a target molecule.[14][15] The reaction is highly specific, efficient, and biocompatible, proceeding readily in aqueous buffers across a wide pH range (typically 4-12).[14][15]
The core mechanism relies on a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[13][14] The copper(I) species coordinates with the alkyne, significantly accelerating the rate of cycloaddition with the azide.[16][17]
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Experimental Protocol: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol provides a robust starting point for labeling proteins that have been metabolically tagged with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).
Materials and Reagents
-
Probe Stock (1 mM): Dissolve 1 mg of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 in 1.2 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.
-
Reducing Agent (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.
-
Ligand (100 mM, Optional but Recommended): Dissolve 43.4 mg of THPTA (a copper-chelating ligand that improves catalyst stability and efficiency) in 1 mL of deionized water. Store at 4°C.
-
Azide-Modified Cell Lysate: Prepared in a suitable lysis buffer (e.g., RIPA), with protein concentration determined (typically 1-5 mg/mL).
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Labeling Procedure
This protocol is for a 200 µL final reaction volume. Scale components proportionally as needed.
-
Prepare Lysate: In a 1.5 mL microcentrifuge tube, combine 50 µL of your azide-modified protein lysate with 100 µL of PBS buffer.
-
Add Probe: Add 4 µL of the 1 mM probe stock solution to the lysate mixture for a final concentration of 20 µM. Vortex briefly.
-
Scientist's Note: The optimal final probe concentration may range from 2 µM to 40 µM. Start with 20 µM and titrate down if high background is observed or up if the signal is low.[18]
-
-
Add Ligand (Optional): Add 10 µL of 100 mM THPTA solution and vortex.[18]
-
Add Copper Catalyst: Add 10 µL of 20 mM CuSO₄ solution and vortex.[18]
-
Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.[18]
-
Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle shaking.
-
Stop Reaction & Downstream Analysis: The labeled proteins are now ready for downstream analysis. To remove excess reagents, a protein precipitation step (e.g., with methanol/chloroform) is recommended before analysis by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.[18]
Caption: Experimental workflow for labeling cell lysates.
Applications in Research and Development
The versatility of this probe enables its use in a wide range of applications:
-
Proteomics: Visualize and identify newly synthesized proteins in cells or whole organisms.
-
Glycobiology: Label and track azide-modified glycans to study their roles in cellular signaling and disease.
-
Drug Development: Construct precisely defined antibody-drug conjugates (ADCs) or fluorescently tagged biologics for pharmacokinetic and biodistribution studies.[19]
-
Cell Biology: Perform pulse-chase experiments to monitor the lifecycle of biomolecules within cells using fluorescence microscopy.
-
Nucleic Acid Research: Label DNA or RNA containing alkyne-modified nucleotides for applications in genomics and transcriptomics.
Conclusion: Enabling High-Fidelity Bioconjugation
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 represents a highly refined tool for modern biological research. By combining a high-performance fluorophore with the specificity of bioorthogonal click chemistry and the advantageous properties of PEG linkers, it provides researchers with a reliable method for fluorescently labeling biomolecules with minimal perturbation.[20] Its application facilitates deeper insights into complex biological processes, from protein synthesis to drug targeting, underscoring the power of chemical biology in advancing scientific discovery.
References
- Benchchem. (n.d.). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- Fvs. (n.d.). Cy3 Wavelength.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
- Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- FluoroFinder. (n.d.). Cy3 Dye Profile.
- AAT Bioquest. (n.d.). Spectrum [Cy3 (Cyanine-3)].
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- BOC Sciences. (n.d.). A Comprehensive Guide to Cyanine 3: Properties, Binding Mechanisms, and Applications.
- BroadPharm. (n.d.). N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3.
- Lakowicz, J. R., et al. (n.d.). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. PMC - NIH.
- CD Bioparticles. (n.d.). N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Benchchem. (n.d.). Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG4-thiol.
- AxisPharm. (n.d.). N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3.
- Alfa Chemistry. (n.d.). N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3.
- BroadPharm. (n.d.). Alkyne.
- Immunomart. (n.d.). N-Methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3.
- Vector Labs. (n.d.). Cell Lysate Labeling.
- Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
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